



Application Notes and Protocols for Electrophysiological Recording with RY764

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Compound of Interest		
Compound Name:	RY764	
Cat. No.:	B1680353	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

RY764 is a potent and selective small-molecule agonist for the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] The MC4R is a critical regulator of energy homeostasis, appetite, and sexual function.[2] Activation of MC4R by endogenous agonists, such as α -melanocyte-stimulating hormone (α -MSH), typically leads to a reduction in food intake and an increase in energy expenditure. Given the significant role of MC4R in modulating neuronal activity, electrophysiological studies are essential to characterize the effects of novel agonists like **RY764** on neuronal excitability and ion channel function.

These application notes provide a generalized framework and detailed protocols for investigating the electrophysiological effects of **RY764**, based on the known actions of MC4R agonists. The methodologies described herein are intended to serve as a comprehensive guide for researchers to design and execute experiments aimed at elucidating the neuronal mechanisms of **RY764**.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from electrophysiological experiments with **RY764**. These tables are for illustrative purposes to guide data presentation and interpretation.



Table 1: Effect of **RY764** on Neuronal Firing Rate

Brain Region	Neuron Type	Baseline Firing Rate (Hz)	Firing Rate with RY764 (1 µM) (Hz)	Percent Change (%)
Paraventricular Nucleus (PVN)	Presympathetic Neurons	2.5 ± 0.3	4.8 ± 0.5	+92%
Dorsal Raphe Nucleus (DRN)	Serotonergic Neurons	1.8 ± 0.2	3.1 ± 0.4	+72%
Locus Coeruleus (LC)	Noradrenergic Neurons	3.2 ± 0.4	1.9 ± 0.3	-41%
Arcuate Nucleus (ARC)	POMC Neurons	1.5 ± 0.2	2.9 ± 0.3	+93%

Table 2: Modulation of Ion Channel Activity by RY764

Ion Channel	Cell Type	Recording Configuration	Effect of RY764 (1 μM)	EC50 (nM)
Kir7.1	HEK293 cells expressing MC4R	Whole-Cell Voltage Clamp	Inhibition of inward current	150
Voltage-gated Ca2+ channels	Primary hypothalamic neurons	Whole-Cell Voltage Clamp	Inhibition of Ca2+ current	250
G-protein-gated inwardly-rectifying K+(GIRK) channels	Cultured hippocampal neurons	Whole-Cell Voltage Clamp	Activation of outward current	180

Signaling Pathways

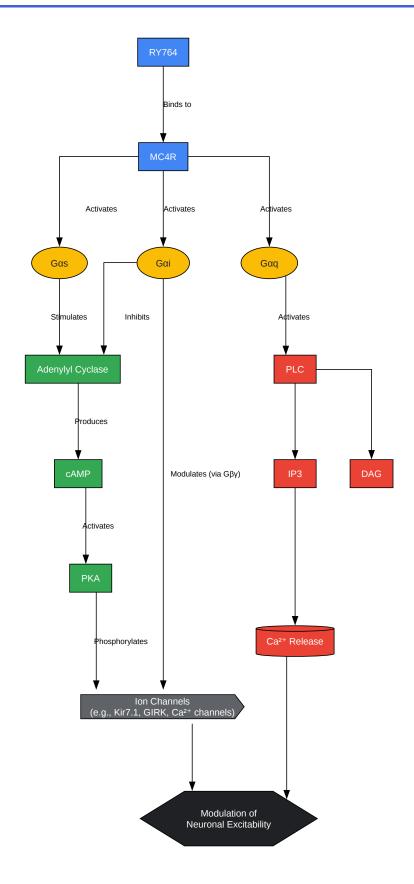


Methodological & Application

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Activation of the MC4R by an agonist such as **RY764** can initiate multiple intracellular signaling cascades that ultimately modulate neuronal activity. The primary pathway involves the G α s subunit, which stimulates adenylyl cyclase to increase intracellular cAMP levels and activate Protein Kinase A (PKA). However, MC4R can also couple to G α i and G α q proteins, leading to the modulation of various ion channels and intracellular calcium levels.[3][4]





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Putative signaling pathway for RY764 at the MC4R.



Experimental Protocols Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons

This protocol describes how to assess the effect of **RY764** on the intrinsic excitability and synaptic currents of cultured neurons (e.g., primary hypothalamic or hippocampal neurons).

Materials:

- External Solution (aCSF): 124 mM NaCl, 3 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3,
 10 mM D-glucose, 2 mM CaCl2, 1 mM MgCl2. Bubble with 95% O2 / 5% CO2.
- Internal Solution: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH.
- RY764 stock solution (10 mM in DMSO).
- Patch pipettes (3-5 MΩ).
- Electrophysiology recording setup (amplifier, digitizer, microscope).

Procedure:

- · Prepare cultured neurons on coverslips.
- Transfer a coverslip to the recording chamber and perfuse with aCSF at 2-3 mL/min.
- Prepare a fresh dilution of **RY764** in aCSF to the desired final concentration.
- Obtain a whole-cell patch-clamp recording from a healthy neuron.
- Current-Clamp Recordings: a. Record the resting membrane potential. b. Inject a series of
 hyperpolarizing and depolarizing current steps to elicit voltage responses and action
 potentials. c. Bath-apply RY764 solution and allow for equilibration (5-10 minutes). d. Repeat
 the current injection steps to assess changes in membrane potential, input resistance, and
 action potential firing frequency.



- Voltage-Clamp Recordings: a. Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs). b. Hold the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs). c. Record baseline synaptic activity for 5-10 minutes. d. Bath-apply RY764 and record for another 10-15 minutes to observe any changes in the frequency or amplitude of sEPSCs and sIPSCs.
- Data Analysis: a. Analyze changes in firing frequency, resting membrane potential, and input resistance in current-clamp mode. b. Analyze changes in the frequency and amplitude of sEPSCs and sIPSCs in voltage-clamp mode.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol is for characterizing the direct effects of **RY764** on specific ion channels coexpressed with MC4R in Xenopus oocytes.

Materials:

- Xenopus laevis oocytes.
- cRNA for MC4R and the ion channel of interest (e.g., Kir7.1).
- ND96 Recording Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES. Adjust pH to 7.5.
- RY764 stock solution.
- TEVC setup.

Procedure:

- Inject oocytes with cRNA for MC4R and the target ion channel. Incubate for 2-5 days.
- Place an oocyte in the recording chamber and perfuse with ND96 solution.
- Impale the oocyte with two electrodes (voltage and current).

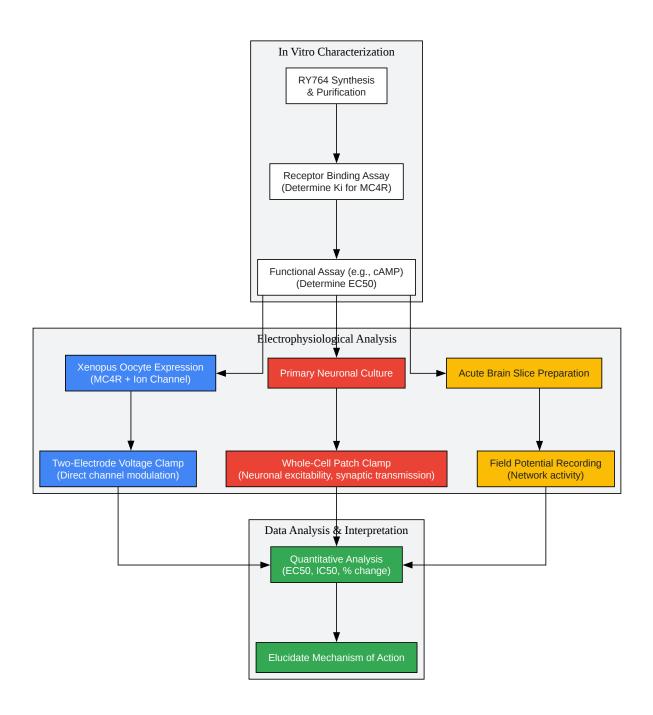


- Clamp the oocyte at a holding potential appropriate for the ion channel being studied (e.g., -80 mV for Kir7.1).
- Apply voltage steps to elicit channel currents and establish a baseline recording.
- Perfuse the oocyte with ND96 solution containing various concentrations of RY764.
- Record the current responses at each concentration to determine the dose-response relationship.
- Data Analysis: a. Measure the peak current amplitude at each RY764 concentration. b.
 Normalize the responses to the baseline current. c. Fit the concentration-response data to a
 Hill equation to determine the EC50 or IC50.

Experimental Workflow

The following diagram illustrates a general workflow for characterizing the electrophysiological properties of a novel MC4R agonist like **RY764**.





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Experimental workflow for electrophysiological characterization.



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